molecular formula C7H4BrNOS B141723 2-Bromo-5-(isoxazol-5-yl)thiophene CAS No. 138716-31-1

2-Bromo-5-(isoxazol-5-yl)thiophene

Cat. No.: B141723
CAS No.: 138716-31-1
M. Wt: 230.08 g/mol
InChI Key: FCUZGSQWFAXBSB-UHFFFAOYSA-N
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Description

2-Bromo-5-(isoxazol-5-yl)thiophene is a heterocyclic compound with the molecular formula C7H4BrNOS and a molecular weight of 230.08 g/mol . This compound features a thiophene ring substituted with a bromine atom and an isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways that 2-Bromo-5-(isoxazol-5-yl)thiophene might affect

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Given the compound’s structural features, it might exhibit a range of biological activities, but these need to be confirmed through experimental studies.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(isoxazol-5-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate (K2CO3), 4-toluenesulfonyl chloride, and 18-crown-6 catalyst . Reaction conditions often involve heating at 80°C for several hours to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while cycloaddition reactions can produce complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(isoxazol-3-yl)thiophene
  • 2-Bromo-5-(isoxazol-4-yl)thiophene
  • 2-Bromo-5-(isoxazol-2-yl)thiophene

Uniqueness

2-Bromo-5-(isoxazol-5-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the isoxazole ring on the thiophene ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUZGSQWFAXBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373702
Record name 2-Bromo-5-(isoxazol-5-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-31-1
Record name 2-Bromo-5-(isoxazol-5-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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